1,8-Naphthyridin-2-amine

Description

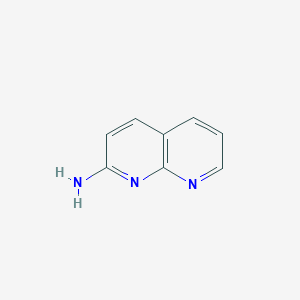

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADWWWVIYEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400260 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-83-3 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,8-Naphthyridin-2-amine chemical properties and structure

An In-depth Technical Guide to 1,8-Naphthyridin-2-amine: Core Chemical Properties and Structural Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities.[1][2] This guide provides an in-depth technical exploration of a fundamental derivative, 1,8-Naphthyridin-2-amine. We will dissect its molecular structure, delve into its key chemical and physical properties, and outline a robust synthetic protocol. This document is intended for researchers, scientists, and drug development professionals who leverage this versatile scaffold in their work. The narrative emphasizes the causality behind its structural features and reactivity, providing a foundational understanding for its application in complex molecular design.

Molecular Structure and Foundational Properties

1,8-Naphthyridin-2-amine is a heterocyclic aromatic compound built upon the pyrido[2,3-b]pyridine framework.[3] Its structure is characterized by a fused bicyclic system containing two nitrogen atoms at positions 1 and 8, with an amine substituent at the C2 position. This specific arrangement of heteroatoms and functional groups imparts a unique set of electronic and steric properties that are crucial for its biological activity and synthetic utility.

Core Structural Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| CAS Number | 15992-83-3 | [5] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [6] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |

Tautomerism: The Amino-Imino Equilibrium

A critical structural feature of 2-aminopyridine derivatives, including 1,8-Naphthyridin-2-amine, is the existence of tautomeric forms. The molecule exists in a dynamic equilibrium between the aromatic amino form and the non-aromatic imino form. While the amino tautomer is generally the predominant and more stable form in solution, the presence of the imino tautomer can influence the molecule's hydrogen bonding capabilities and reactivity. Understanding this equilibrium is vital for predicting intermolecular interactions, such as those with biological targets.[7]

Caption: Amino-imino tautomeric equilibrium of 1,8-Naphthyridin-2-amine.

Supramolecular Assembly and Crystal Structure

In the solid state, the structure of 1,8-naphthyridine derivatives is heavily influenced by non-covalent interactions. Crystal structure analyses of related compounds reveal extensive networks of hydrogen bonds and π-π stacking interactions.[8][9] For instance, in 7-amino-1,8-naphthyridin-2(1H)-one, adjacent molecules are linked into tapes via N-H⋯N and N-H⋯O hydrogen bonds, while π-π stacking interactions with an inter-planar separation of ~3.25 Å are also observed.[8] These interactions are fundamental to the material's properties and are a key consideration in the design of co-crystals and solid-state formulations in drug development.

Spectroscopic Characterization Protocols

Accurate structural elucidation is paramount. The following protocols outline standard methodologies for the spectroscopic characterization of 1,8-Naphthyridin-2-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the 1,8-naphthyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[10]

-

Data Analysis: The aromatic region of the ¹H NMR spectrum will display a series of doublets and doublets of doublets corresponding to the six protons on the naphthyridine core. The amine protons will typically appear as a broad singlet. The ¹³C NMR will show eight distinct signals for the aromatic carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms are readily protonated.

-

Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 146.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.

-

C=N and C=C stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic core.[13]

-

Synthesis: The Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline and naphthyridine ring systems.[14] A common and efficient approach to synthesizing substituted 1,8-naphthyridines involves the acid-catalyzed condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing an active methylene group.[14][15][16]

Synthetic Workflow: A Greener Approach

Recent advancements have focused on developing more environmentally benign synthetic routes. A one-pot Friedländer condensation in water using a choline hydroxide catalyst represents a significant improvement over traditional methods that often require harsh conditions and organic solvents.[14]

Caption: Greener Friedländer synthesis workflow for 1,8-naphthyridines.

Detailed Experimental Protocol

This protocol is adapted from a general method for Friedländer synthesis in water and may require optimization for the specific synthesis of 1,8-Naphthyridin-2-amine.[14]

-

Materials: 2-aminonicotinaldehyde, an appropriate active methylene compound (e.g., cyanoacetamide), choline hydroxide (ChOH) catalyst, and deionized water.

-

Reaction Setup: To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.5 eq).

-

Solvent and Catalyst: Add water as the solvent, followed by a catalytic amount of choline hydroxide (e.g., 1 mol%).[14]

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-80 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).[14]

-

Workup: Upon completion, cool the reaction mixture. The product may precipitate out of the aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure 1,8-Naphthyridin-2-amine.[15]

Chemical Reactivity and Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone of medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][17][18] 1,8-Naphthyridin-2-amine serves as a crucial starting material for the synthesis of more complex and potent derivatives.[1]

-

Anticancer Activity: The scaffold is integral to numerous compounds targeting various cancer-related pathways, including receptor tyrosine kinases (EGFR), DNA topoisomerase, and other protein kinases.[19][20]

-

Antimicrobial Agents: The journey of 1,8-naphthyridines in medicine began with the discovery of nalidixic acid, a potent antibacterial agent.[1] The scaffold continues to be explored for developing new antibiotics to combat multidrug-resistant bacteria.[21]

-

Neurological Disorders: Derivatives have shown potential in treating neurological conditions like Alzheimer's disease and depression.[2]

-

Coordination Chemistry: The flanking nitrogen atoms at the 1 and 8 positions make the naphthyridine core an excellent binucleating ligand for creating complex coordination compounds.[22]

The reactivity of 1,8-Naphthyridin-2-amine is dominated by the nucleophilic character of the exocyclic amino group, which can be readily acylated, alkylated, or used in coupling reactions to build a diverse library of compounds for screening.[23]

Conclusion

1,8-Naphthyridin-2-amine is more than a simple heterocyclic compound; it is a foundational building block in the quest for novel therapeutics. Its distinct structural features, including the potential for tautomerism and extensive non-covalent interactions, govern its chemical behavior and biological recognition. A thorough understanding of its properties, spectroscopic signatures, and synthetic pathways, as detailed in this guide, is essential for any scientist working to unlock the full potential of the 1,8-naphthyridine scaffold in drug discovery and materials science.

References

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Google Scholar.

- An In-depth Technical Guide to the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine. (n.d.). Benchchem.

- Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide. (n.d.). Benchchem.

- 1,8-Naphthyridin-2-amine hcl | C8H8ClN3. (n.d.). PubChem.

- 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (2011). PubMed.

- 7-Methyl-1,8-naphthyridin-2-amine | 1568-93-0. (2025). ChemicalBook.

- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (n.d.). PMC - NIH.

- 1,8-Naphthyridin-2-amine | 15992-83-3. (n.d.). Sigma-Aldrich.

- 1,8-NAPHTHYRIDIN-2-AMINE | 15992-83-3. (2025). ChemicalBook.

- crystal structure analysis of 7-Methyl-1,8-naphthyridin-2-amine. (n.d.). Benchchem.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.

- CAS 15992-83-3 1,8-Naphthyridin-2-amine. (n.d.). Alfa Chemistry.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.

- 15992-83-3|1,8-Naphthyridin-2-amine|BLD Pharm. (n.d.). BLD Pharm.

- Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. (2013). PubMed.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Publications.

- 1,8-Naphthyridine. (n.d.). Wikipedia.

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed.

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (n.d.). MDPI.

- Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.

- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.

- 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. (1976). PubMed.

- Chemical structure of the some potent 1,8-naphthyridines. (n.d.). ResearchGate.

- 1,8-Naphthyridine | C8H6N2. (n.d.). PubChem.

-

Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. (2025). NIH. Retrieved January 4, 2026, from 29.[17]Naphthyridine | CAS 254-60-4. (n.d.). Santa Cruz Biotechnology. Retrieved January 4, 2026, from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,8-NAPHTHYRIDIN-2-AMINE | 15992-83-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 23. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

Spectroscopic Data of 1,8-Naphthyridin-2-amine: An In-depth Technical Guide

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and hydrogen-bonding properties. These characteristics make 1,8-naphthyridine derivatives versatile scaffolds for the design of pharmacologically active molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[2] 1,8-Naphthyridin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules, making a thorough understanding of its spectroscopic properties essential for structural elucidation and the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 1,8-Naphthyridin-2-amine.

Molecular Structure and Numbering System

A clear understanding of the molecular structure and the standard numbering convention for the 1,8-naphthyridine ring system is fundamental for the correct assignment of NMR signals.

Caption: Molecular structure of 1,8-Naphthyridin-2-amine.

The numbering of the bicyclic system begins at one of the nitrogen atoms and proceeds around the rings. The positions of the protons and carbons are denoted by Hx and Cx, respectively, corresponding to the atom number on the ring.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of 1,8-Naphthyridin-2-amine provides a wealth of information regarding the electronic environment of the protons attached to the aromatic scaffold. The following data is predicted based on the analysis of the parent 1,8-naphthyridine and its substituted derivatives, and is expected to be observed when the spectrum is recorded in a solvent such as DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.7-6.9 | Doublet (d) | J(H3-H4) ≈ 8.5 |

| H-4 | ~7.8-8.0 | Doublet (d) | J(H4-H3) ≈ 8.5 |

| H-5 | ~7.2-7.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |

| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 4.5 |

| H-7 | ~8.1-8.3 | Doublet of doublets (dd) | J(H7-H6) ≈ 4.5, J(H7-H5) ≈ 1.5 |

| NH₂ | ~6.0-6.5 | Broad singlet (br s) | - |

Rationale for Proton Assignments:

-

H-3 and H-4: The amino group at the C-2 position is a strong electron-donating group. This results in a significant upfield shift (lower ppm) for the ortho proton (H-3) compared to the parent 1,8-naphthyridine. The H-4 proton, being meta to the amino group, is less affected and remains in the downfield region, coupled to H-3 with a typical ortho coupling constant.

-

H-5, H-6, and H-7: These protons on the second pyridine ring exhibit a characteristic AMX spin system. H-7 is expected to be the most downfield of the three due to its proximity to the electronegative nitrogen at position 8. H-5 and H-6 will have intermediate chemical shifts, with their coupling patterns revealing their connectivity.

-

NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is dependent on concentration and temperature.

Caption: Key ¹H-¹H coupling relationships in 1,8-Naphthyridin-2-amine.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 1,8-Naphthyridin-2-amine provides a signal for each unique carbon atom in the molecule. The predicted chemical shifts, referenced to a standard solvent signal, are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-3 | ~108-110 |

| C-4 | ~138-140 |

| C-4a | ~152-154 |

| C-5 | ~120-122 |

| C-6 | ~115-117 |

| C-7 | ~148-150 |

| C-8a | ~155-157 |

Rationale for Carbon Assignments:

-

C-2: This carbon, directly attached to the amino group, is significantly shielded and appears at a very downfield position due to the resonance effect of the nitrogen lone pair.

-

C-3: The ortho carbon to the amino group experiences a strong shielding effect, causing its signal to appear at a relatively upfield position.

-

C-4: The para carbon to the amino group is also shielded, though to a lesser extent than the ortho position.

-

C-4a, C-8a: These are the quaternary bridgehead carbons and their chemical shifts are influenced by the fusion of the two pyridine rings.

-

C-5, C-6, C-7: The chemical shifts of these carbons in the second pyridine ring are less influenced by the amino group and are expected to be similar to those in the parent 1,8-naphthyridine. C-7, being adjacent to the N-8 atom, is the most downfield of the three.

Experimental Protocols: Best Practices for NMR Data Acquisition

To obtain high-quality NMR spectra of 1,8-Naphthyridin-2-amine, the following experimental protocol is recommended.[1]

Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of 1,8-Naphthyridin-2-amine and its ability to slow down the exchange of the NH₂ protons, sometimes allowing for their observation as sharper signals. Deuterated chloroform (CDCl₃) can also be used.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (DMSO-d₆ at δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a foundational understanding of the structural features of 1,8-Naphthyridin-2-amine. The predicted chemical shifts and coupling constants, along with the detailed rationale for their assignment, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and paving the way for the synthesis of novel and potent 1,8-naphthyridine-based compounds.

References

The 1,8-Naphthyridin-2-amine Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds across a range of therapeutic targets. These recurring motifs, known as "privileged scaffolds," serve as versatile templates for the design of novel drugs. Their inherent ability to interact with multiple biological targets, often with high affinity, makes them invaluable starting points in the drug discovery process. The 1,8-naphthyridine nucleus, and specifically its 2-amino substituted derivatives, has emerged as a quintessential example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the 1,8-naphthyridin-2-amine core, detailing its synthesis, diverse biological applications, and the underlying structure-activity relationships that govern its therapeutic potential.

The unique arrangement of nitrogen atoms within the fused pyridine rings of the 1,8-naphthyridine scaffold imparts specific electronic and steric properties that facilitate interactions with various biological macromolecules.[4][5] The presence of the 2-amino group provides a critical vector for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[6] This versatility has led to the development of 1,8-naphthyridine-based compounds with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][5][7]

Synthesis and Chemical Reactivity: Building the Core

The construction of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminopyridine derivative and a compound containing a reactive methylene group adjacent to a carbonyl.[8][9] This method is valued for its simplicity and efficiency in generating the fused ring system.[8]

General Synthetic Workflow: The Friedländer Annulation

The synthesis of 1,8-naphthyridin-2-amine derivatives typically begins with 2,6-diaminopyridine, which serves as the foundational building block. The reaction proceeds via a multi-component condensation with a β-ketoester or a similar active methylene compound, often in the presence of an acid or base catalyst.

Caption: Generalized workflow for the synthesis of the 1,8-naphthyridin-2-amine core via the Friedländer annulation.

Detailed Experimental Protocol: Synthesis of a Model 1,8-Naphthyridin-2-amine Derivative

This protocol describes a representative synthesis of a substituted 1,8-naphthyridin-2-amine derivative, adapted from established methodologies.[8]

Materials:

-

2,6-Diaminopyridine

-

Ethyl benzoylacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-diaminopyridine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

-

Catalysis and Cyclization: Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure a stirrable mixture.

-

Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1,8-naphthyridin-2-amine derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

A Spectrum of Biological Activities: Therapeutic Applications

The 1,8-naphthyridin-2-amine scaffold has been successfully exploited to develop agents for a wide array of diseases.[4][5] Its derivatives have demonstrated potent activities, establishing them as valuable leads in therapeutic and medicinal research.[1]

Anticancer Activity

Derivatives of 1,8-naphthyridine have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[10][11][12] A key mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[2][12]

One notable example is Voreloxin (formerly SNS-595), a 1,8-naphthyridine derivative that has undergone clinical trials for various cancers.[11][12] By stabilizing the enzyme-DNA cleavage complex, these molecules introduce double-strand breaks in DNA, ultimately leading to apoptotic cell death.[2]

Many 1,8-naphthyridine derivatives also function as inhibitors of various protein kinases, which are crucial components of signaling pathways that regulate cell growth and survival.[1][13] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[2][14]

Caption: Mechanism of action for 1,8-naphthyridine derivatives as kinase inhibitors in cancer therapy.

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Voreloxin | N/A | Various | Varies | [12] |

| Compound 47 | Halogen-substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][11] |

| Compound 47 | Halogen-substituted 3-carboxamide | K-562 (Leukemia) | 0.77 | [10][11] |

| Compound 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][11] |

| Compound 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | MCF-7 (Breast) | 1.47 | [15][16] |

| Compound 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | MCF-7 (Breast) | 1.62 | [15][16] |

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in the field of antibacterial agents, with nalidixic acid being one of the earliest synthetic antibiotics of this class.[7][17] The primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17][18] This leads to a bactericidal effect.

The structural similarity to fluoroquinolones has spurred the development of numerous 1,8-naphthyridine derivatives with broad-spectrum antibacterial activity.[19][20] Furthermore, some derivatives have been shown to overcome bacterial resistance mechanisms, such as efflux pumps, and can act synergistically with existing antibiotics.[21]

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Table 2: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Nalidixic Acid | E. coli | 6-12 | [17] |

| Enoxacin | Enterobacteriaceae | ≤0.5 | [20] |

| Gemifloxacin | S. pneumoniae | ≤0.03 | [7] |

| PD 131628 | S. aureus | 0.125-0.25 | [19] |

| PD 131628 | P. aeruginosa | 0.5 | [19] |

Antiviral and Anti-inflammatory Activities

The therapeutic potential of the 1,8-naphthyridine scaffold extends to antiviral and anti-inflammatory applications.[4][22] Derivatives have been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[2][23][24] The mechanisms for these activities are diverse and represent a promising area for future drug development.

In the context of inflammation, certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, suggesting potential for the treatment of inflammatory disorders.[25]

Structure-Activity Relationships (SAR): A Guide to Optimization

Systematic modifications of the 1,8-naphthyridin-2-amine scaffold have provided critical insights into the structural requirements for potent biological activity.[6][15][26]

-

Substitution at the 2-amino position: This position is a key site for introducing diversity. The nature of the substituent can significantly impact target binding and pharmacokinetic properties.

-

Substitution at the 3-position: The introduction of aryl or heteroaryl groups at this position has been shown to be crucial for anticancer and antimicrobial activities.[11][27] Electron-withdrawing groups on these aryl rings often enhance potency.[28]

-

Modifications at the 7-position: In the quinolone-like antibacterial derivatives, substitutions at the 7-position with cyclic amines (e.g., piperazine) are critical for broad-spectrum activity and potency against Gram-negative bacteria.[20]

The consistent activity observed across a range of derivatives underscores the importance of the 1,8-naphthyridine scaffold as a foundational element for these classes of compounds.[26]

Conclusion and Future Perspectives

The 1,8-naphthyridin-2-amine scaffold remains a highly valuable and versatile core in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] The continued exploration of this chemical space, through the synthesis of novel analogues and the detailed investigation of their mechanisms of action, holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs. The adaptability of the scaffold, coupled with a deep understanding of its structure-activity relationships, ensures that 1,8-naphthyridin-2-amine and its derivatives will continue to be a focus of innovative drug discovery programs for the foreseeable future.

References

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Retrieved January 4, 2026, from [Link]

-

Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–24. [Link]

-

Tonetti, I., Bertini, D., Ferrarini, P. I., & Livi, O. (1976). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco; edizione scientifica, 31(3), 175–182. [Link]

-

Bień, M., & Wujec, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Nandi, A., Singh, P., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 72–83. [Link]

-

Sultana, N., & Arayne, M. S. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586–601. [Link]

-

Cohen, M. A., Griffin, T. J., Huband, M. D., Sesnie, J. C., & Heifetz, C. L. (1990). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial Agents and Chemotherapy, 34(1), 141–146. [Link]

-

Wang, Z., Qin, H., Zhao, Y., & Zhang, H. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2954. [Link]

-

Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–24. [Link]

-

de Oliveira, A. C. S., de Almeida, A. C. G., de Souza, J. E. T., da Silva, L. E., de Oliveira, V. V. S., de Oliveira, A. P., da Silva, A. L., & de Medeiros, A. C. D. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

-

Abu-Melha, H. M. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 60(4), 918–926. [Link]

-

Al-romaizan, A. N., El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943–954. [Link]

-

Wujec, M., & Ulanowska, K. (2019). Biological Activity of Naturally Derived Naphthyridines. Molecules, 24(17), 3058. [Link]

- WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents. (n.d.).

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Nandi, A., Singh, P., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 72–83. [Link]

-

Marketed antibacterials with 1,8-naphthyridine nucleus. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Chemical structure of the some potent 1,8-naphthyridines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Sultana, N., & Arayne, M. S. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586–601. [Link]

-

D’Souza, A. M., Kumar, N., & Kumar, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]

-

Modification at 1,8-naphthyridine scaffold. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

(PDF) Naphthyridines with Antiviral Activity - A Review. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Lategahn, J., Hardick, J., Grabe, T., Zahedi, R. P., Schultz-Fademrecht, C., & Rauh, D. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16371–16392. [Link]

-

Singh, I. P., Kumar, S., & Gupta, S. (2017). Naphthyridines with Antiviral Activity - A Review. Medicinal Chemistry, 13(5), 430–438. [Link]

-

Chan, L., Jin, H., Stefanac, T., Lavallée, J. F., Falardeau, G., Wang, W., Bédard, J., May, S., & Yuen, L. (1999). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 43(10), 2450–2455. [Link]

-

Reported 1,8-naphthyridine derivatives as CK-2 inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Nilsen, A., LaCrue, A. N., White, K. L., Forquer, I. P., Cross, R. M., Marfurt, J., Mather, M. W., Delves, M. J., Shackleford, D. M., Saenz, F. E., Morrisey, J. M., Steuten, J., Mutka, T., Vantaux, A., Witkowski, B., Labaied, M., Vaidya, A. B., Riscoe, M. K., & Charman, S. A. (2013). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 56(13), 5649–5653. [Link]

-

Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Zhang, X., Wang, Y., Jiang, J., Zhang, Y., Wang, Y., Li, Y., Wang, X., Zhang, Y., & Ai, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8344–8362. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]

- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of 2-Amino-1,8-Naphthyridines: A Technical Guide to a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2] This versatility has led to extensive investigation into its derivatives for a wide range of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[3][4] This guide provides a detailed exploration of the therapeutic potential of 2-amino-1,8-naphthyridines, focusing on their mechanisms of action, key experimental protocols for their evaluation, and the structure-activity relationships that govern their efficacy. We will delve into their roles as topoisomerase inhibitors, kinase modulators, and antibacterial agents, offering field-proven insights for researchers and drug development professionals aiming to harness the potential of this remarkable heterocyclic system.

The 1,8-Naphthyridine Core: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine structure, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention from medicinal chemists. Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for hydrogen bonding and other interactions with biological targets.[3] This inherent capacity for molecular recognition is a primary reason for its designation as a privileged scaffold. Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents, with some also showing promise in treating neurodegenerative disorders.[4][5] The 2-amino substitution, in particular, serves as a versatile anchor for further chemical modification, allowing for the fine-tuning of pharmacological activity and physicochemical properties.

Core Therapeutic Applications and Mechanistic Insights

The therapeutic utility of 2-amino-1,8-naphthyridines is broad, with the most robust evidence found in oncology and bacteriology. The specific substitutions on the naphthyridine ring dictate the primary mechanism of action.[2]

Oncology: Dual-Pronged Attack on Cancer Proliferation

1,8-naphthyridine derivatives have demonstrated potent anticancer properties through two primary mechanisms: inhibition of topoisomerase enzymes and modulation of critical protein kinases.[2][5]

A key anticancer strategy for many 1,8-naphthyridine derivatives is the targeting of human Topoisomerase II.[2] This enzyme is vital for managing DNA topology during replication and transcription. By stabilizing the covalent complex formed between Topoisomerase II and DNA, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[2] This irreparable DNA damage triggers the apoptotic cascade, selectively eliminating rapidly dividing cancer cells.[2]

Caption: Proposed mechanism of 1,8-naphthyridine derivatives via Topoisomerase II inhibition.

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated 1,8-naphthyridine-3-carboxamide (Cmpd 47) | MIAPaCa (Pancreatic) | 0.41 | [6][7] |

| Halogenated 1,8-naphthyridine-3-carboxamide (Cmpd 47) | K-562 (Leukemia) | 0.77 | [6][7] |

| 1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29) | PA-1 (Ovarian) | 0.41 | [6][7] |

| 1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29) | SW620 (Colon) | 1.4 | [6][7] |

Certain 1,8-naphthyridine derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.[4][8] Key targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[5][9] By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling pathways that promote cell growth and angiogenesis, offering a more targeted therapeutic approach.[10][11] The discovery of CX-4945, a benzo[c][12][13]naphthyridine derivative, as the first clinical-stage inhibitor of protein kinase CK2, highlights the immense potential of this scaffold in targeted cancer therapy.[11]

This protocol is foundational for determining the IC50 value of a test compound. The causality is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

-

Cell Seeding: Plate human cancer cell lines (e.g., MIAPaCa, K-562) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the 2-amino-1,8-naphthyridine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C. The duration is critical to allow for sufficient cell division cycles for the cytotoxic effect to manifest.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Infectious Diseases: Combating Bacterial Resistance

The 1,8-naphthyridine core is famously represented by quinolone antibiotics, and its derivatives continue to be a source of potent antibacterial agents.[1]

Structurally similar to fluoroquinolones, 2-amino-1,8-naphthyridine derivatives target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, repair, and transcription. The compounds stabilize the enzyme-DNA complex, which leads to lethal double-strand breaks in the bacterial chromosome and subsequent cell death.[1][14] This mechanism is effective against a range of Gram-positive and Gram-negative bacteria.[2]

Perhaps one of the most exciting therapeutic avenues is the use of 1,8-naphthyridine derivatives as antibiotic modulators or "potentiators." While some derivatives may show weak direct antibacterial activity, they can significantly enhance the efficacy of existing antibiotics, such as fluoroquinolones, against multi-drug resistant (MDR) strains.[12][14] This synergistic effect is thought to arise from the inhibition of bacterial resistance mechanisms, such as efflux pumps.[15] By blocking these pumps, the naphthyridine derivative allows the primary antibiotic to accumulate within the bacterial cell to a therapeutic concentration.[15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]

- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel 1,8-Naphthyridin-2-amine Analogs: An In-depth Technical Guide

Introduction: The Enduring Appeal of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus, a heterocyclic scaffold, has garnered significant and sustained interest within the medicinal chemistry and drug development communities.[1][2] Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives establish it as a "privileged scaffold" in the quest for novel therapeutic agents.[3] From their foundational role in the development of quinolone antibiotics, such as nalidixic acid, to their contemporary applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, 1,8-naphthyridine analogs continue to be a fertile ground for innovation.[1][2][3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,8-naphthyridin-2-amine analogs. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the venerable Friedländer annulation as a primary synthetic strategy, detail the critical characterization techniques required for structural elucidation, and present a practical, step-by-step workflow for the synthesis and analysis of a representative novel analog.

Core Synthetic Strategy: The Friedländer Annulation and its Modern Variants

The Friedländer synthesis remains a cornerstone for the construction of the 1,8-naphthyridine core due to its efficiency and modularity.[5] This acid- or base-catalyzed condensation reaction involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 1,8-naphthyridin-2-amine analogs, 2-aminonicotinaldehyde or its derivatives are key starting materials.[6]

The classical Friedländer reaction, however, often suffers from drawbacks such as harsh reaction conditions, the use of hazardous catalysts, and prolonged reaction times.[5][7] Consequently, significant research has focused on developing more efficient and environmentally benign modifications.

Modern Iterations of the Friedländer Synthesis:

-

Catalyst Innovation: A variety of catalysts have been explored to improve yields and reaction rates. These include the use of ionic liquids, which can act as both the solvent and catalyst, and reusable solid acid catalysts like CeCl₃·7H₂O, which facilitate solvent-free "green" synthesis via grinding.[5][7]

-

Green Chemistry Approaches: The use of water as a solvent, often in conjunction with a biocompatible catalyst like choline hydroxide, represents a significant advancement towards sustainable synthesis.[8][9] These methods not only reduce the environmental impact but can also simplify product isolation.

Causality in Synthetic Design: Why Choose a Particular Route?

The choice of synthetic strategy is dictated by several factors:

-

Substituent Tolerance: The desired substitutions on the final analog will influence the choice of starting materials and catalyst. Some modern methods offer greater tolerance for sensitive functional groups.

-

Regioselectivity: In cases where the α-methylene component can react at multiple sites, the choice of catalyst and reaction conditions can be crucial for achieving the desired regioselectivity.

-

Scalability and Efficiency: For drug development applications, the ability to scale up the synthesis is paramount. Greener, more efficient methods are often favored for their economic and environmental advantages.

-

Novelty and Derivatization: The core synthetic route must be amenable to the introduction of novel functionalities to explore new areas of chemical space and modulate biological activity.

Visualizing the Synthetic Pathway: The Friedländer Annulation

Caption: Generalized workflow of the Friedländer annulation for the synthesis of 1,8-naphthyridine analogs.

Case Study: Synthesis of a Novel 2-Aryl-1,8-Naphthyridine-3-carbonitrile Analog

To illustrate the practical application of these principles, we will outline a step-by-step synthesis of a novel 2-aryl-1,8-naphthyridine-3-carbonitrile analog, a class of compounds that has shown promise in various therapeutic areas. This protocol is a composite based on established methodologies.

Experimental Protocol

Materials:

-

2-Aminonicotinaldehyde

-

Substituted Benzoylacetonitrile

-

Cerium (III) Chloride Heptahydrate (CeCl₃·7H₂O)

-

Ethanol

-

Deionized Water

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the desired substituted benzoylacetonitrile (1.0 mmol), and CeCl₃·7H₂O (0.1 mmol).

-

Grinding: Grind the mixture using a pestle at room temperature for 15-20 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion of the reaction, add 20 mL of cold water to the reaction mixture and stir for 10 minutes.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structural Elucidation and Characterization: A Multi-faceted Approach

The unambiguous characterization of novel 1,8-naphthyridin-2-amine analogs is critical to confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[10]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the 1,8-naphthyridine core typically appear in the downfield region (δ 7.0-9.0 ppm).

-

¹³C NMR: Reveals the number of distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the heterocyclic rings are characteristic and aid in confirming the core structure.[10]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[11]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For 1,8-naphthyridin-2-amine analogs, characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N, and C=C stretching in the aromatic region (around 1500-1650 cm⁻¹) are expected.

Analytical Techniques

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values for the proposed structure.[10][11]

-

Melting Point Determination: A sharp melting point is indicative of a pure crystalline compound.

Characterization Workflow

Caption: A typical workflow for the characterization of a newly synthesized 1,8-naphthyridine analog.

Data Presentation: A Comparative Overview

For a series of newly synthesized analogs, presenting the characterization and biological activity data in a tabular format allows for easy comparison and the identification of structure-activity relationships (SAR).

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Series of 2-Aryl-1,8-Naphthyridine-3-carbonitrile Analogs

| Compound ID | Aryl Substituent (R) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | MS (m/z) [M+H]⁺ |

| 1a | Phenyl | 85 | 210-212 | 7.4-8.9 (m, Ar-H) | 271.1 |

| 1b | 4-Chlorophenyl | 88 | 225-227 | 7.5-8.9 (m, Ar-H) | 305.1 |

| 1c | 4-Methoxyphenyl | 82 | 205-207 | 3.8 (s, 3H, OCH₃), 7.0-8.9 (m, Ar-H) | 301.1 |

Conclusion and Future Directions

The 1,8-naphthyridine-2-amine scaffold continues to be a rich source of biologically active compounds. The evolution of synthetic methodologies, particularly the shift towards greener and more efficient protocols, has made the exploration of this chemical space more accessible. A rigorous and multi-faceted approach to characterization is essential to ensure the structural integrity and purity of novel analogs. Future research will likely focus on the development of even more sophisticated synthetic methods, including asymmetric synthesis to access chiral analogs, and the expansion of the biological applications of this versatile heterocyclic system. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field.

References

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. De Gruyter. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Zhang, Y., Fan, R., & Zhang, M. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. (2015). ACS Combinatorial Science. Retrieved January 4, 2026, from [Link]

-

Rational Design, Synthesis, and Pharmacological Properties of New 1,8-naphthyridin-2(1H)-on-3-carboxamide Derivatives as Highly Selective cannabinoid-2 Receptor Agonists. (2009). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of biologically Active 1,8-naphthyridine amine Scaffolds as Promising Anticancer Agents and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Sahoo, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved January 4, 2026, from [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). Archiv der Pharmazie. Retrieved January 4, 2026, from [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (n.d.). Wiley Online Library. Retrieved January 4, 2026, from [Link]

-

Mogilaiah, K., et al. (2015). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

da Silva, L. E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. (n.d.). Springer. Retrieved January 4, 2026, from [Link]

-

Sahoo, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical properties of 1,8-Naphthyridin-2-amine (solubility, melting point)

An In-Depth Technical Guide to the Physical Properties of 1,8-Naphthyridin-2-amine

Introduction to 1,8-Naphthyridin-2-amine

1,8-Naphthyridin-2-amine is a heterocyclic aromatic organic compound with the chemical formula C₈H₇N₃.[1] The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Given its therapeutic potential, a thorough understanding of the physicochemical properties of 1,8-Naphthyridin-2-amine is paramount for researchers in drug development, as these properties fundamentally influence its behavior in biological systems and its formulation into effective drug products.

This guide provides a detailed examination of two critical physical properties of 1,8-Naphthyridin-2-amine: its melting point and solubility. We will present the known data for these properties and provide comprehensive, field-proven experimental protocols for their determination, offering insights into the rationale behind the methodologies.

Core Physical Properties

The key physical characteristics of 1,8-Naphthyridin-2-amine are summarized below. These values are essential for its identification, purity assessment, and formulation development.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 139-141 °C | [3] |

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and as a crucial indicator of purity.[5] Impurities typically cause a depression and broadening of the melting point range.[4]

Reported Melting Point

The reported melting point of 1,8-Naphthyridin-2-amine is 139-141 °C .[3] This narrow range suggests a high level of purity for the analyzed sample.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of 1,8-Naphthyridin-2-amine, a standard and reliable technique in organic chemistry.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperatures at which melting begins and is complete are recorded.

Materials:

-

1,8-Naphthyridin-2-amine sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation:

-

Place a small amount of 1,8-Naphthyridin-2-amine on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[6]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[6]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[7]

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent accurate determination.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical for an accurate measurement.[4]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid particle melts (T2).[6]

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second melting point determination.[4]

-

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, understanding a compound's solubility in various solvents is critical for everything from synthesis and purification to formulation and bioavailability. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[8]

While specific quantitative solubility data for 1,8-Naphthyridin-2-amine is not widely published, a systematic experimental approach can be used to determine its solubility profile in solvents relevant to pharmaceutical sciences.

Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of 1,8-Naphthyridin-2-amine in water, acidic, and basic solutions, which can provide insights into the presence of ionizable functional groups.[9]

Materials:

-

1,8-Naphthyridin-2-amine

-

Small test tubes

-

Vortex mixer or stirring rod

-

Solvents:

-

Deionized Water

-

5% Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Initial Solvent Screening:

-

Place approximately 25 mg of 1,8-Naphthyridin-2-amine into a small test tube.[10]

-

Add 0.75 mL of the chosen solvent (e.g., deionized water) in small portions.[10]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[11]

-

Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If it remains undissolved, it is considered insoluble.

-

-

Systematic Solubility Testing (Flowchart Approach):

-

Step 1: Water Solubility: Determine solubility in deionized water as described above. The presence of polar functional groups, like the amine group and nitrogen atoms in the rings, may impart some water solubility.[9]

-

Step 2: Acid Solubility (if insoluble in water): If the compound is insoluble in water, test its solubility in 5% HCl. The amine group in 1,8-Naphthyridin-2-amine is basic and should be protonated by the acid to form a water-soluble ammonium salt. Dissolution in 5% HCl is a strong indication of a basic functional group.

-

Step 3: Base Solubility (if insoluble in water): Test the solubility in 5% NaOH. This will indicate the presence of an acidic functional group. Given the structure of 1,8-Naphthyridin-2-amine, it is not expected to be soluble in NaOH.

-

Step 4: Weak Base Solubility (if soluble in 5% NaOH): If the compound were to dissolve in 5% NaOH, its solubility in a weaker base like 5% NaHCO₃ would be tested to distinguish between strong and weak acids.[10] This is not expected for the target compound.

-

Step 5: Organic Solvent Solubility: Determine solubility in common organic solvents like ethanol and DMSO, which are frequently used in drug formulation and biological assays.

-

Interpretation:

-

Solubility in Water: Suggests the presence of polar functional groups.

-

Insoluble in Water, Soluble in 5% HCl: Indicates the presence of a basic functional group (amine).

-

Insoluble in Water, Soluble in 5% NaOH: Indicates the presence of an acidic functional group (not expected).

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a novel compound like 1,8-Naphthyridin-2-amine.

Caption: Workflow for determining melting point and solubility.

Conclusion

The physical properties of 1,8-Naphthyridin-2-amine, particularly its melting point and solubility, are foundational to its application in research and drug development. A sharp melting point of 139-141 °C indicates that the compound can be obtained in high purity. While specific solubility data requires experimental determination, the presence of a basic amine group strongly suggests that its solubility will be pH-dependent, with enhanced solubility in acidic aqueous solutions. The protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these critical parameters, enabling scientists to effectively advance their research and development efforts with this promising scaffold.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Naphthyridin-2-amine hcl. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]

- Pathania, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Archiv der Pharmazie, 354(9), 2100121.

-

Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.